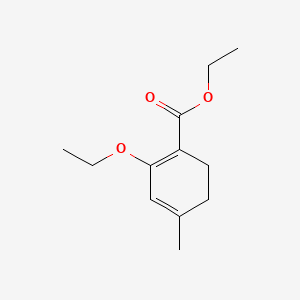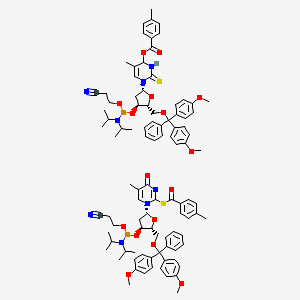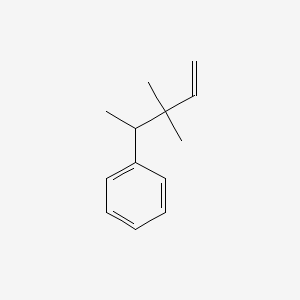
(1,2,2-Trimethyl-3-butenyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a derivative of benzene, featuring a butenyl group substituted with three methyl groups. This compound is notable for its unique structure, which imparts distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1,2,2-Trimethyl-3-butenyl)benzene typically involves the alkylation of benzene with a suitable alkylating agent. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require anhydrous conditions and controlled temperatures to prevent side reactions .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired compound with high purity .
Análisis De Reacciones Químicas
Types of Reactions: (1,2,2-Trimethyl-3-butenyl)benzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, H2 with Pd/C, mild temperatures.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), alkyl halides (R-X) with Lewis acids.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated benzenes, nitrobenzenes, alkylbenzenes.
Aplicaciones Científicas De Investigación
(1,2,2-Trimethyl-3-butenyl)benzene finds applications in various scientific research fields:
Mecanismo De Acción
The mechanism of action of (1,2,2-Trimethyl-3-butenyl)benzene involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The benzene ring undergoes electrophilic attack, forming a sigma complex, followed by deprotonation to restore aromaticity.
Oxidation and Reduction: The compound can be oxidized or reduced, altering its functional groups and reactivity.
Biological Pathways: Derivatives of the compound may interact with biological macromolecules, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
(1,2,3-Trimethylbenzene): A benzene derivative with three methyl groups at different positions.
(2-Butenylbenzene): A benzene derivative with a butenyl group.
Uniqueness: (1,2,2-Trimethyl-3-butenyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other benzene derivatives.
Propiedades
Fórmula molecular |
C13H18 |
|---|---|
Peso molecular |
174.28 g/mol |
Nombre IUPAC |
3,3-dimethylpent-4-en-2-ylbenzene |
InChI |
InChI=1S/C13H18/c1-5-13(3,4)11(2)12-9-7-6-8-10-12/h5-11H,1H2,2-4H3 |
Clave InChI |
JRBPHJBWTNHDIK-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)C(C)(C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



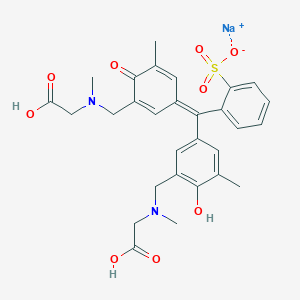
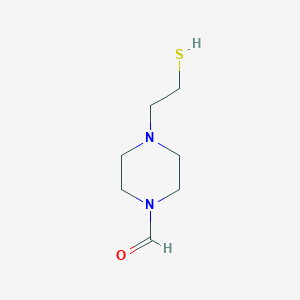
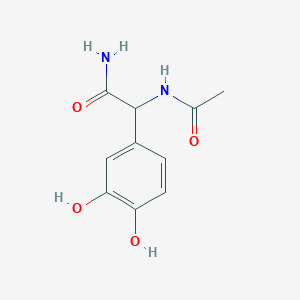
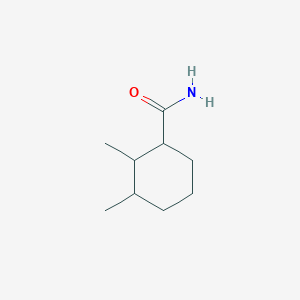
![Dodecanamide, N-[3-(4-morpholinyl)propyl]-](/img/structure/B13812281.png)
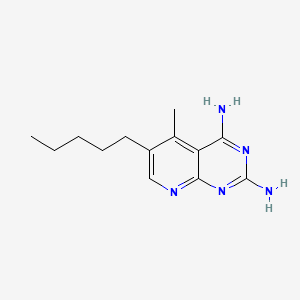
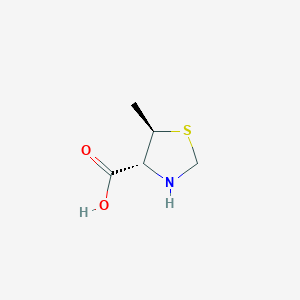
![5-Chloro-2-[[[(1-oxo-3-phenyl-2-propenyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13812307.png)
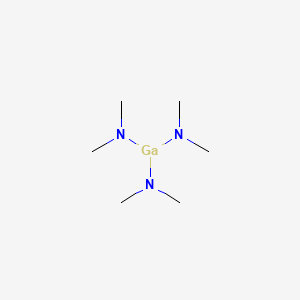
![7-Azatricyclo[4.3.0.03,9]nonane](/img/structure/B13812311.png)
![(5E)-5-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-3-[(Z)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B13812323.png)
